molecular formula C15H12ClF3N4O5S B14946603 4-chloro-N-[1,3-dimethyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide

4-chloro-N-[1,3-dimethyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide

Cat. No.: B14946603
M. Wt: 452.8 g/mol
InChI Key: WTWCGOTVEVLXHK-UHFFFAOYSA-N
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Description

4-Chloro-N-[1,3-dimethyl-2,4,6-trioxo-5-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzene-1-sulfonamide is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core, a trifluoromethyl group, and a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[1,3-dimethyl-2,4,6-trioxo-5-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For example, a reaction between a suitable amine and a diketone can form the pyrrolo[2,3-d]pyrimidine core.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific conditions.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the chlorinated intermediate with a sulfonamide reagent under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolo[2,3-d]pyrimidine core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonamide group or the pyrrolo[2,3-d]pyrimidine core, resulting in the formation of reduced analogs.

    Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride under controlled conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivities and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be used as a probe to study enzyme activities, protein interactions, and cellular processes. Its structural features make it a valuable tool for investigating biological mechanisms at the molecular level.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological activities. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer, infectious diseases, and inflammatory conditions.

Industry

In industrial applications, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. It may also find use in catalysis and other industrial processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-[1,3-dimethyl-2,4,6-trioxo-5-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structural features enable it to bind to these targets with high affinity, modulating their activities and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-N-[1,3-dimethyl-2,4,6-trioxo-5-methyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzene-1-sulfonamide: Similar structure but lacks the trifluoromethyl group.

    4-Chloro-N-[1,3-dimethyl-2,4,6-trioxo-5-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzene-1-carboxamide: Similar structure but has a carboxamide group instead of a sulfonamide group.

Uniqueness

The presence of the trifluoromethyl group and the sulfonamide moiety in 4-chloro-N-[1,3-dimethyl-2,4,6-trioxo-5-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzene-1-sulfonamide distinguishes it from similar compounds

Properties

Molecular Formula

C15H12ClF3N4O5S

Molecular Weight

452.8 g/mol

IUPAC Name

4-chloro-N-[1,3-dimethyl-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide

InChI

InChI=1S/C15H12ClF3N4O5S/c1-22-10-9(11(24)23(2)13(22)26)14(12(25)20-10,15(17,18)19)21-29(27,28)8-5-3-7(16)4-6-8/h3-6,21H,1-2H3,(H,20,25)

InChI Key

WTWCGOTVEVLXHK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)C(C(=O)N2)(C(F)(F)F)NS(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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